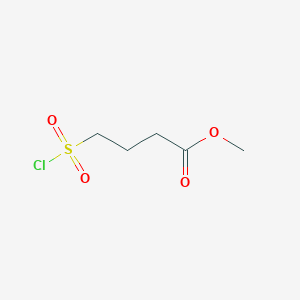
1H-pirrol-2-il trifluorometil
Descripción general
Descripción
The compound “2-(trifluoromethyl)-1H-pyrrole” belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a five-membered aromatic ring with one nitrogen atom and four carbon atoms. The trifluoromethyl group is a common functional group in organic chemistry, characterized by the presence of three fluorine atoms attached to a carbon atom .
Synthesis Analysis
While specific synthesis methods for “2-(trifluoromethyl)-1H-pyrrole” were not found, trifluoromethylated compounds can be synthesized through various methods. For instance, 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles can be synthesized in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Aplicaciones Científicas De Investigación
Desarrollo farmacéutico
El grupo trifluorometil es una característica común en muchos compuestos farmacéuticos debido a su capacidad para mejorar la bioactividad y la estabilidad metabólica de los fármacos . Los derivados de “1H-pirrol-2-il trifluorometil” pueden utilizarse en el diseño de nuevos fármacos, donde el anillo pirrol podría contribuir al farmacóforo, mejorando la potencia o la selectividad del fármaco.
Formulaciones agroquímicas
Los compuestos con un grupo trifluorometil, como “this compound”, se utilizan a menudo en agroquímicos . Pueden servir como intermediarios en la síntesis de pesticidas o herbicidas, proporcionando protección contra plagas y mejorando los rendimientos de los cultivos.
Ciencia de materiales
En la ciencia de materiales, la incorporación de compuestos fluorados como “this compound” puede conducir al desarrollo de nuevos polímeros y resinas con mayor estabilidad térmica y química. Estos materiales pueden utilizarse en diversas aplicaciones de alto rendimiento.
Electrónica
Las propiedades únicas de los compuestos aromáticos fluorados, incluidos los que tienen la estructura de “this compound”, se aprovechan en la industria electrónica . Se pueden utilizar en la producción de poliimidas semi-alíclicas para aplicaciones optoelectrónicas debido a sus excelentes propiedades dieléctricas y estabilidad térmica.
Catálisis
“this compound” y sus derivados pueden desempeñar un papel en la catálisis, particularmente en reacciones de fotorreducción . Estas reacciones son cruciales para introducir átomos de flúor en sustratos orgánicos, lo cual es una transformación significativa en la química sintética.
Imágenes y diagnósticos
Los compuestos fluorados, incluidos los que contienen “this compound”, se utilizan en imágenes médicas y diagnósticos . La presencia de átomos de flúor puede mejorar el contraste y la especificidad de los agentes de imagen, lo que ayuda en la detección temprana de enfermedades.
Mecanismo De Acción
Target of Action
For instance, trifluoromethyl ketone has been reported to inhibit histone deacetylase enzymes , which play a crucial role in regulating gene expression .
Mode of Action
It displays a fast-on–fast-off mechanism against class-IIa HDACs 4 and 7, but slow-binding mechanisms against class-I and class-IIb enzymes (HDACs 1–3, 6 and 8) .
Biochemical Pathways
The trifluoromethyl group has been associated with the inhibition of histone deacetylase enzymes, which play a significant role in regulating gene expression
Pharmacokinetics
It has been suggested that the modification of certain compounds with a trifluoromethyl group could result in faster kinetics for tracer’s uptake .
Result of Action
The trifluoromethyl group has been associated with the inhibition of histone deacetylase enzymes , suggesting that 2-(trifluoromethyl)-1H-pyrrole may have a similar effect.
Action Environment
It’s worth noting that the degradation of trifluoromethyl-substituted aromatic compounds, which could include 2-(trifluoromethyl)-1h-pyrrole, is less well-studied
Direcciones Futuras
The use of trifluoromethyl groups in organic synthesis and medicinal chemistry is a topic of ongoing research. Future directions may include the development of new synthetic methods, the study of the properties and reactivity of trifluoromethylated compounds, and the design of new drugs and materials .
Propiedades
IUPAC Name |
2-(trifluoromethyl)-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N/c6-5(7,8)4-2-1-3-9-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDHYYCFEMRCDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448684 | |
| Record name | 1H-Pyrrole, 2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67095-60-7 | |
| Record name | 1H-Pyrrole, 2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1610236.png)
![Benzo[d]oxazole-2-carbonitrile](/img/structure/B1610237.png)

![Methyl 5-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1610243.png)

![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1610247.png)



